MMG-11 quarterhydrate
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Overview
Description
MMG-11 quarterhydrate is a potent and selective antagonist of human Toll-like receptor 2 (TLR2). It inhibits both TLR2/1 and TLR2/6 signaling pathways with low cytotoxicity. The compound has shown significant potential in modulating immune responses and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMG-11 quarterhydrate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving esterification, oxidation, and selective reduction steps .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories with stringent quality control measures. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MMG-11 quarterhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction of functional groups can modify its activity.
Substitution: Functional group substitutions can be performed to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used to study structure-activity relationships .
Scientific Research Applications
MMG-11 quarterhydrate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study TLR2 signaling pathways and their modulation.
Biology: Investigates the role of TLR2 in immune responses and inflammatory diseases.
Medicine: Potential therapeutic applications in treating conditions related to TLR2 overactivation, such as autoimmune diseases and chronic inflammation.
Industry: Utilized in the development of new drugs targeting TLR2
Mechanism of Action
MMG-11 quarterhydrate exerts its effects by selectively binding to TLR2, thereby inhibiting its interaction with ligands such as Pam3CSK4 and Pam2CSK4. This inhibition prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. The compound’s low cytotoxicity makes it an attractive candidate for further research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
CU-CPT22: Another TLR2 antagonist with similar inhibitory effects but different potency and selectivity.
Pyrogallol Derivatives: A class of compounds structurally related to MMG-11 quarterhydrate, used in similar research applications.
Uniqueness
This compound stands out due to its high selectivity for TLR2, low cytotoxicity, and potent inhibitory effects on both TLR2/1 and TLR2/6 signaling pathways. These properties make it a valuable tool in studying TLR2-related biological processes and developing new therapeutic agents .
Properties
Molecular Formula |
C15H16O8 |
---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H14O7.H2O/c1-2-21-15(20)12-6-3-8(22-12)7-11(17)9-4-5-10(16)14(19)13(9)18;/h3-6,16,18-19H,2,7H2,1H3;1H2 |
InChI Key |
ZSVLUQPRWVNJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=O)C2=C(C(=C(C=C2)O)O)O.O |
Origin of Product |
United States |
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